molecular formula C8H16O B1583737 cis-5-Octen-1-ol CAS No. 64275-73-6

cis-5-Octen-1-ol

Cat. No.: B1583737
CAS No.: 64275-73-6
M. Wt: 128.21 g/mol
InChI Key: VDHRTASWKDTLER-UHFFFAOYSA-N
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Description

Cis-5-Octen-1-ol is a colorless to pale yellow liquid with a watermelon, citrus-like odor . It has been identified as one of the volatile aroma components of apples and may also be a potent attractant to fruit flies .


Molecular Structure Analysis

The linear formula of this compound is C2H5CH=CH(CH2)4OH . Its molecular weight is 128.21 . The SMILES string representation is [H]\C(CC)=C(/[H])CCCCO .


Physical And Chemical Properties Analysis

This compound has a refractive index of n20/D 1.448 (lit.) . Its boiling point is 95 °C/25 mmHg (lit.) and it has a density of 0.849 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antifungal Properties

  • Conidia Germination Inhibition : "cis-5-Octen-1-ol" exhibits antifungal properties, notably inhibiting conidia germination in certain fungal species. This effect is due to its ability to interfere with essential metabolic processes, such as swelling and germination, without causing irreversible damage to fungal membranes (Chitarra et al., 2005).

Insect Behavior Modification

  • Insect Attraction and Repellency : Studies have demonstrated the role of "this compound" in influencing insect behavior. For example, it has been found to attract certain beetle species, serving as a key cue for host finding. Conversely, it may act as a repellent in other insect species, indicating its diverse impact on insect behavior (Thakeow et al., 2008).

Role in Chemical Reactions

  • Photocatalysis : "this compound" is involved in photocatalysis reactions. Its isomerization, induced by semiconductor photocatalysts like ZnS or CdS, is of significant interest in chemical research, showcasing its potential in various synthetic applications (Yanagida et al., 1986).

Biological Metabolism

  • Enzymatic Conversion in Fungi : In fungal metabolism, "this compound" is produced through the enzymatic cleavage of linoleic acid. This process involves specific enzymes and pathways, highlighting its importance in the metabolism of certain fungi (Assaf et al., 1995).

Miscellaneous Applications

  • Synthesis of Complex Compounds : The compound has been utilized in synthesizing complex chemical structures like diphenyltin(IV) complexes. These structures exhibit unique properties and potential applications in fields like material science and catalysis (Baul et al., 2006).
  • Chemical Analysis : "this compound" plays a role in the chemical analysis of various biogenic alcohols, contributing to understanding the chemical composition and reactions of these substances (Schoon et al., 2007).
  • Agonist for Nuclear Receptors : It has been identified as an agonist for certain nuclear receptors, suggesting its significance in molecular biology and pharmacology (Whitby et al., 2006).
  • Induction of Defensive Responses in Plants : Exposure to "this compound" can induce defensive responses in plants like Arabidopsis thaliana, enhancing resistance against certain pathogens (Kishimoto et al., 2007).

Safety and Hazards

Cis-5-Octen-1-ol is a combustible liquid . It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of cis-5-Octen-1-ol can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "1-Octene", "Sodium borohydride", "Hydrogen peroxide", "Sodium hydroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Epoxidation of 1-Octene using hydrogen peroxide and sodium hydroxide as oxidizing agents to form cis-5-Octene-1,2-epoxide.", "Step 2: Ring-opening of the epoxide using sulfuric acid as a catalyst to form cis-5-Octen-1-ol.", "Step 3: Reduction of cis-5-Octen-1-ol using sodium borohydride as a reducing agent to obtain the final product, cis-5-Octen-1-ol." ] }

64275-73-6

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

oct-5-en-1-ol

InChI

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h3-4,9H,2,5-8H2,1H3

InChI Key

VDHRTASWKDTLER-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/CCCCO

SMILES

CCC=CCCCCO

Canonical SMILES

CCC=CCCCCO

density

0.840-0.860 (20°)

90200-83-2
64275-73-6

physical_description

colourless liquid

Pictograms

Corrosive; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the infrared absorption at 6110 cm-1 observed for cis-5-Octen-1-ol?

A1: The research by Mori et al. utilized Fourier transform near-infrared spectroscopy (FT-NIR) to study the crosslinking reaction of liquid carboxylated poly(acrylonitrile-co-butadiene) with dicumyl peroxide. During their investigation, they examined various compounds containing different butadiene units. They found that only the pendant vinyl group of the 1,2-butadiene unit exhibited an absorption at 6110 cm-1. This specific absorption was observed for this compound, confirming the presence of a pendant vinyl group in its structure. This finding highlights the utility of FT-NIR in identifying and monitoring specific functional groups, such as the pendant vinyl group in complex reaction mixtures.

Q2: Is there any information available regarding the safety of this compound?

A2: While the provided research articles primarily focus on the chemical characterization and reaction mechanisms involving this compound, one of the articles mentions a safety assessment conducted by the Research Institute for Fragrance Materials (RIFM) . This suggests that further information regarding the safety profile, potential hazards, and recommended handling procedures for this compound might be available through the RIFM or other relevant safety databases.

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